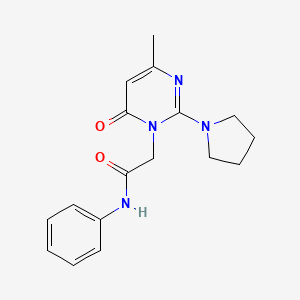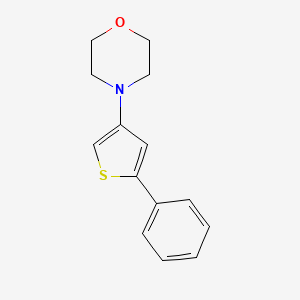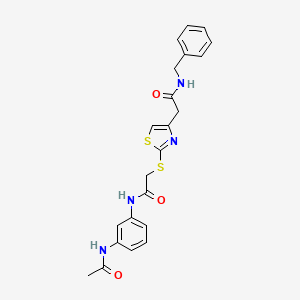
Tuberculosis inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tuberculosis inhibitor 3 (TBI-3) is a compound that has been identified as a potential drug candidate for the treatment of tuberculosis. Tuberculosis is a bacterial infection that primarily affects the lungs and is caused by the bacterium Mycobacterium tuberculosis. It is a major global health problem, with an estimated 10 million cases and 1.5 million deaths each year. The emergence of drug-resistant strains of the bacteria has made the development of new drugs for the treatment of tuberculosis an urgent priority.
Mechanism of Action
The exact mechanism of action of Tuberculosis inhibitor 3 is not yet fully understood, but it is thought to work by inhibiting the growth and replication of Mycobacterium tuberculosis. This may be achieved by interfering with the synthesis of cell wall components or by disrupting the bacteria's ability to acquire essential nutrients.
Biochemical and Physiological Effects:
Tuberculosis inhibitor 3 has been shown to have a number of biochemical and physiological effects, including the inhibition of bacterial growth and the disruption of the bacteria's ability to acquire essential nutrients. It has also been shown to be relatively non-toxic to human cells, which is an important consideration in the development of new drugs for the treatment of tuberculosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tuberculosis inhibitor 3 for lab experiments is its ability to inhibit the growth of Mycobacterium tuberculosis in vitro. This makes it a valuable tool for researchers studying the biology of the bacteria and for those developing new drugs for the treatment of tuberculosis. However, there are also some limitations to the use of Tuberculosis inhibitor 3 in lab experiments, including its relatively low potency compared to some other compounds and its limited solubility in water.
Future Directions
There are a number of potential future directions for research on Tuberculosis inhibitor 3, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its mechanism of action in greater detail, and the testing of its efficacy in animal models of tuberculosis. Other potential future directions include the development of new derivatives of Tuberculosis inhibitor 3 with improved potency and the investigation of its potential use in combination with other drugs for the treatment of tuberculosis.
Conclusion:
Tuberculosis inhibitor 3 (Tuberculosis inhibitor 3) is a compound that has shown promise as a potential drug candidate for the treatment of tuberculosis. Its ability to inhibit the growth of Mycobacterium tuberculosis in vitro and its relatively non-toxic effects on human cells make it a valuable tool for researchers studying the biology of the bacteria and for those developing new drugs for the treatment of tuberculosis. While there are still some limitations to the use of Tuberculosis inhibitor 3 in lab experiments, there are a number of potential future directions for research on this compound that could lead to the development of new and more effective treatments for tuberculosis.
Synthesis Methods
Tuberculosis inhibitor 3 can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while biosynthesis involves the use of living organisms to produce the compound. The specific method used to synthesize Tuberculosis inhibitor 3 will depend on a variety of factors, including the availability of starting materials, the desired yield of the compound, and the desired purity of the final product.
Scientific Research Applications
Tuberculosis inhibitor 3 has been the subject of extensive scientific research, with studies focusing on its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of tuberculosis. One study found that Tuberculosis inhibitor 3 was able to inhibit the growth of Mycobacterium tuberculosis in vitro, suggesting that it may be effective in the treatment of tuberculosis. Other studies have investigated the mechanism of action of Tuberculosis inhibitor 3, with some suggesting that it may work by inhibiting the synthesis of cell wall components in the bacteria.
properties
IUPAC Name |
8-nitro-6-(trifluoromethyl)-2-[4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]piperidin-1-yl]-1,3-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F6N4O3S/c22-20(23,24)13-3-5-29(6-4-13)11-12-1-7-30(8-2-12)19-28-18(32)15-9-14(21(25,26)27)10-16(31(33)34)17(15)35-19/h9-10,12-13H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMNTAVTSIJODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CCC(CC2)C(F)(F)F)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F6N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tuberculosis inhibitor 3 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2639159.png)
![tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate](/img/structure/B2639161.png)


![4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B2639164.png)

![N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2639167.png)
![N-(4-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2639169.png)
![3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2639171.png)
![5H-Pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B2639173.png)

![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2639177.png)
![N-butyl-3-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2639178.png)
![3-[[Oxo(thiophen-2-yl)methyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B2639180.png)